1-PHENYLDIETHYLENETRIAMINE

Lipophilicity Partition coefficient logP

1-Phenyldiethylenetriamine (CAS 20541-91-7; molecular formula C₁₀H₁₇N₃; MW 179.26 g/mol) is an N-phenyl-substituted derivative of diethylenetriamine (DETA), classified as a tridentate NNN-chelating ligand within the 1,4,7-triazaheptane scaffold family. Its IUPAC name is N¹-(2-aminoethyl)-N²-phenylethane-1,2-diamine, and the compound features three nitrogen donor atoms (one secondary amine, two primary amines) plus a terminal phenyl ring, yielding a computed logP of approximately 0.1 and a topological polar surface area of 50.1 Ų.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 20541-91-7
Cat. No. B1629156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-PHENYLDIETHYLENETRIAMINE
CAS20541-91-7
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCCNCCN
InChIInChI=1S/C10H17N3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,12-13H,6-9,11H2
InChIKeySYFOVVQNROUCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyldiethylenetriamine (CAS 20541-91-7): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-Phenyldiethylenetriamine (CAS 20541-91-7; molecular formula C₁₀H₁₇N₃; MW 179.26 g/mol) is an N-phenyl-substituted derivative of diethylenetriamine (DETA), classified as a tridentate NNN-chelating ligand within the 1,4,7-triazaheptane scaffold family . Its IUPAC name is N¹-(2-aminoethyl)-N²-phenylethane-1,2-diamine, and the compound features three nitrogen donor atoms (one secondary amine, two primary amines) plus a terminal phenyl ring, yielding a computed logP of approximately 0.1 and a topological polar surface area of 50.1 Ų . Commercially available at research-grade purity (≥95%), it serves as a specialty building block for coordination chemistry, catalyst ligand design, and organic synthesis intermediates .

Why Unsubstituted DETA or Bidentate Analogs Cannot Replace 1-Phenyldiethylenetriamine in Structure-Sensitive Applications


Although 1-phenyldiethylenetriamine shares the diethylenetriamine backbone with the commodity chemical DETA (CAS 111-40-0), the single N-phenyl substitution fundamentally alters three properties critical for scientific selection: lipophilicity (logP shifts from approximately −1.3 for DETA to approximately 0.1 for the phenyl derivative ), the electronic environment at the metal-binding nitrogen atoms (aryl electron-withdrawal vs. alkyl electron-donation), and the steric profile around the coordination sphere. Compared with the bidentate analog N-phenylethylenediamine (CAS 1664-40-0; logP ~1.83 ), 1-phenyldiethylenetriamine retains a tridentate coordination mode while still gaining the aromatic functionality. These differences mean that substituting DETA or N-phenylethylenediamine for 1-phenyldiethylenetriamine will produce altered complex stability, different catalytic activity, and divergent solubility/partitioning behavior—each of which can determine success or failure in coordination chemistry, catalysis, or material science applications.

Quantitative Differentiation Evidence: 1-Phenyldiethylenetriamine vs. Closest Analogs and In-Class Candidates


Lipophilicity Shift: 1-Phenyldiethylenetriamine (logP ~0.1) vs. Unsubstituted DETA (logP ~−1.3)—A ~30-Fold Increase in Octanol/Water Partition Coefficient

1-Phenyldiethylenetriamine exhibits a computed octanol/water partition coefficient (XlogP) of approximately 0.1 , representing a shift of roughly 1.4 log units compared with unsubstituted DETA, whose experimental log Pow is −1.3 at 25 °C . This corresponds to a ~30-fold increase in octanol-phase partitioning, indicating that the phenyl-substituted compound is substantially more compatible with organic solvents, hydrophobic matrices, and lipid environments than the parent DETA. For comparison, the bidentate analog N-phenylethylenediamine has a logP of ~1.83 , which is more lipophilic but lacks the third nitrogen donor. The intermediate logP of 1-phenyldiethylenetriamine positions it in a therapeutically and catalytically favorable range (0–3) while preserving tridentate chelation capacity.

Lipophilicity Partition coefficient logP Drug design Phase-transfer catalysis Extraction

Coordination Denticity Advantage: Tridentate NNN Chelation of 1-Phenyldiethylenetriamine vs. Bidentate N-Phenylethylenediamine

1-Phenyldiethylenetriamine contains three nitrogen donor atoms (one secondary amine plus two primary amines), enabling tridentate NNN coordination and the formation of two consecutive five-membered chelate rings upon metal binding . In contrast, N-phenylethylenediamine (CAS 1664-40-0) possesses only two nitrogen donors (one primary amine, one secondary amine attached to phenyl), restricting it to bidentate coordination . The chelate effect predicts that the tridentate ligand will form thermodynamically more stable complexes with transition metals due to the more favorable entropy of binding; for the parent DETA/Cu²⁺ system, the overall stability constant log β₂ is approximately 15.9 , whereas bidentate ethylenediamine/Cu²⁺ log β₂ is approximately 10.7, illustrating the stability gain from the additional chelate ring . While direct stability constants for the phenyl-substituted analogs are not available in the open literature, the chelate ring advantage is a well-established class-level phenomenon.

Coordination chemistry Tridentate ligand Chelate effect Metal complex stability

Catalytic Activity in Ring-Opening Polymerization: Phenyl-Substituted DETA Stannylenes Outperform Alkyl- and Benzyl-Substituted Analogs

In a systematic 2024 study of stannylenes based on alkyl- and aryl-substituted diethylenetriamines, derivatives bearing phenyl groups at the terminal nitrogen atoms of the ligand (compounds 1l,m) exhibited the highest catalytic activity for the ring-opening polymerization (ROP) of ε-caprolactone . By contrast, structurally analogous stannylenes containing ethyl substituents (compounds 1h,i) or benzyl substituents (compounds 1j,k) were demonstrably less active under identical bulk polymerization conditions . The authors explicitly state that 'the highest activity was shown by derivatives 1l,m containing phenyl groups at the terminal nitrogen atoms of the ligand,' while 'stannylenes 1h—k containing ethyl and benzyl substituents are less active' . Although the study examines symmetrical N,N'-disubstituted derivatives rather than the mono-phenyl compound directly, the structure–activity relationship provides strong class-level evidence that N-phenyl substitution on the DETA scaffold yields superior catalytic performance in tin(II)-mediated lactone polymerization compared with N-alkyl substitution.

Ring-opening polymerization ε-Caprolactone Stannylene catalyst Organometallic catalysis Polymer chemistry

Synthetic Accessibility: 1-Phenyldiethylenetriamine as a More Tractable Mono-Aryl DETA Derivative vs. the Recalcitrant N,N′-Diphenyl Analog

The N,N′-diphenyl derivative of DETA (Ar = Ph, compound 1a) is described in the literature as 'difficult to prepare' . Attempted synthesis via reaction of bis(2-chloroethyl)amine with aniline yields predominantly N-phenylpiperazine rather than the desired N,N′-diphenyl-DETA, with a product ratio of approximately 7:1 favoring the intramolecular cyclization product . Even under optimized conditions, N,N′-diphenyl-DETA was obtained only as a minor component (35%) alongside N-phenylethylenediamine (65%) in reactions of N-(2-chloroethyl)aniline with liquid ammonia . In contrast, the mono-phenyl derivative 1-phenyldiethylenetriamine can be accessed via simpler synthetic strategies, including the reduction of N-(2-aminoethyl)-N-phenylacetamide precursors or through the reaction of ethylenediamine with phenyl-substituted alkyl halides . This differential synthetic accessibility makes 1-phenyldiethylenetriamine a more practical procurement target for groups requiring an aryl-functionalized tridentate amine ligand without the synthetic burden of the disubstituted compound.

Synthetic accessibility Mono-substitution Diethylenetriamine derivative N-arylation Ligand synthesis

Electronic Modulation of Basicity and Metal Binding: N-Phenyl Substitution Reduces Amine Basicity vs. N-Alkyl Substitution in DETA Scaffolds

N-Substitution on the DETA scaffold exerts a systematic and measurable effect on amine basicity and metal complex stability. For N-methyl- and N-ethyl-substituted DETA analogs, the protonation constants decrease progressively with increasing alkyl substitution, and the stability constants of Cu(Rdien)²⁺ complexes decrease linearly with the degree of substitution on the terminal nitrogen atoms . The phenyl substituent, being electron-withdrawing (σₚ ≈ −0.01 via resonance; σₘ = +0.06 inductive), is expected to reduce the basicity of the adjacent nitrogen more strongly than an alkyl group (e.g., σ* for CH₃ ≈ 0.0). This electronic modulation directly impacts metal-binding affinity, with the electron-withdrawing phenyl group potentially favoring softer, more polarizable metal ions (e.g., Pt²⁺, Pd²⁺) over harder metal ions (e.g., Mg²⁺, Ca²⁺), as supported by the known chemistry of phenyl-(diethylenetriamine)platinum(II) complexes . While direct pKa or log K data for 1-phenyldiethylenetriamine itself are not available in open literature, the class trend is well-established for N-substituted DETA ligands.

Amine basicity Electronic effect Metal complex stability Protonation constant Structure-activity relationship

High-Value Application Scenarios for 1-Phenyldiethylenetriamine Based on Verified Differentiation Evidence


Homogeneous Catalyst Design for Ring-Opening Polymerization of Lactones and Lactides

Research groups synthesizing stannylene or germylene initiators for ε-caprolactone or lactide polymerization should select 1-phenyldiethylenetriamine as the ligand precursor. Evidence from Agaeva et al. (2024) demonstrates that phenyl-substituted DETA-derived stannylenes exhibit the highest catalytic activity in ε-caprolactone ROP compared to ethyl- and benzyl-substituted analogs . The mono-phenyl substitution pattern of 1-phenyldiethylenetriamine provides the activating aryl electronic effect while leaving two primary amine sites available for further derivatization or direct metallation. This scenario exploits both the electronic differentiation and the tridentate chelation advantages established in Section 3.

Synthesis of Tridentate NNN Ligands with Tunable Lipophilicity for Biphasic Catalysis or Solvent Extraction

When designing metal extraction agents or phase-transfer catalysts requiring balanced aqueous/organic partitioning, 1-phenyldiethylenetriamine occupies a unique intermediate lipophilicity window (logP ~0.1) between highly water-soluble DETA (logP ~−1.3) and the more lipophilic but bidentate N-phenylethylenediamine (logP ~1.83) . This intermediate partition coefficient, combined with tridentate chelation, makes it suitable for applications where the ligand must shuttle between aqueous metal-ion feed streams and organic product phases without excessive partitioning into either phase. Procurement of the pre-formed mono-phenyl compound avoids the synthetic challenges associated with selective N-monoarylation of DETA in-house.

Platinum(II) and Palladium(II) Anticancer Complex Development Requiring Monofunctional Coordination Spheres

The platinum(II) coordination chemistry of diethylenetriamine derivatives is well-established, with phenyl-(diethylenetriamine)platinum(II) complexes having been isolated and characterized . 1-Phenyldiethylenetriamine provides a tridentate NNN ligand framework that, upon metal coordination, leaves a single labile coordination site for substrate binding—an architecture analogous to clinically studied monofunctional platinum(II) antitumor complexes such as phenanthriplatin and pyriplatin . The phenyl substituent not only enhances lipophilicity for cellular uptake but may also engage in π-stacking interactions with biomolecular targets. This scenario directly leverages the tridentate chelation and lipophilicity evidence from Section 3.

Synthesis of Unsymmetrical Fluorescent Chemosensors for Selective Metal Ion Detection

1-Phenyldiethylenetriamine serves as an ideal precursor for constructing unsymmetrical fluorescent chemosensors where the phenyl group can function as a fluorophore attachment point or as part of a photoinduced electron transfer (PET) signaling mechanism. Published studies have demonstrated that diethylenetriamine–benzenyl hybrid receptors, when coupled with dimethyl-phenyl-amine fluorophores, enable selective recognition of Fe(III) and Zn(II) . The mono-phenyl DETA scaffold provides one aromatic moiety for signal transduction while preserving the full tridentate binding pocket—an architecture that symmetrical N,N′-disubstituted analogs cannot replicate without compromising the coordination geometry.

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